KadcoccineacidD

Description

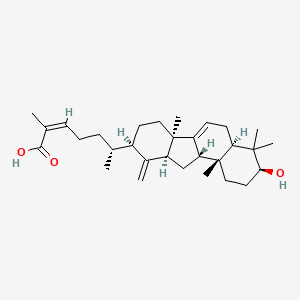

Kadcoccineacid D is a rearranged 6/6/5/6-fused tetracyclic triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse and bioactive compounds . It belongs to the kadcoccinic acids (A–J) family, characterized by a rare 14(13→12)-abeo-lanostane skeleton . While structurally similar to other triterpenoids in this group, Kadcoccineacid D is distinguished by its anti-HIV activity, with an inhibition rate of 12.4 ± 12.5% against HIV-1 protease . Its moderate cytotoxicity and unique structural motifs position it as a compound of interest in drug discovery.

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(3S,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H46O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10-11,18,21,23-26,31H,3,8-9,12-17H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,23+,24-,25+,26+,29+,30-/m1/s1 |

InChI Key |

SPXKYFQXGRBOHI-UJROETGRSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidD involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically subjected to ethanol extraction, followed by fractionation using chloroform . The chloroform fraction is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. the extraction and purification processes are being optimized to increase yield and purity. The use of advanced chromatographic techniques and scalable extraction methods are being explored to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidD undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

KadcoccineacidD has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of complex organic molecules.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential use in treating chronic gastritis, rheumatism, and dysmenorrhea.

Mechanism of Action

The mechanism of action of KadcoccineacidD involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE), which are involved in metabolic and neurological processes . By inhibiting these enzymes, this compound exerts its therapeutic effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Kadcoccineacid D with Analogues

Bioactivity Comparison

Cytotoxicity

Kadcoccineacid D exhibits weaker cytotoxicity compared to analogues like Kadcoccineacid B and H. Structural factors such as the absence of a furanone group or hydroxylation at C-23 may explain this disparity .

Antiviral Activity

Kadcoccineacid D’s anti-HIV activity (12.4 ± 12.5% inhibition) is notable but less potent than Kadcoccineacid H (19.4 ± 14.4%) . This difference may arise from the furanone motif in Kadcoccineacid H, which enhances binding to HIV-1 protease. In contrast, micrandilactone C, another triterpenoid from Kadsura species, shows stronger HIV-1 inhibition via distinct mechanisms (e.g., blocking viral entry) .

Other Activities

Unlike Kadcoccitane A, which inhibits coagulation factors, Kadcoccineacid D lacks significant anticoagulant effects . Similarly, kadcoccinones B and E exhibit higher cytotoxicity due to epoxide moieties and C-12/C-14 cleavage, features absent in Kadcoccineacid D .

Pharmacological Implications

Kadcoccineacid D’s moderate bioactivity profile highlights the importance of side-chain modifications in triterpenoid drug design. While less cytotoxic than some analogues, its anti-HIV activity positions it as a candidate for combination therapies. Further studies are needed to explore its synergies with compounds like micrandilactone C or kadcoccineacid H.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.